ethyl 4-(5-bromo-2-furoyl)-1-piperazinecarboxylate
Overview
Description
Ethyl 4-(5-bromo-2-furoyl)-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C12H15BrN2O4 and its molecular weight is 331.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.02152 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Vasodilation Properties
Ethyl 4-(5-bromo-2-furoyl)-1-piperazinecarboxylate is utilized in the synthesis of compounds with potential vasodilation properties. Girgis et al. (2008) investigated derivatives for vasodilation activity, identifying compounds with considerable potency, indicating the potential of this compound derivatives in cardiovascular research Girgis et al., 2008.
Alzheimer's Disease Treatment
In the domain of neurodegenerative diseases, Hussain et al. (2016) synthesized a series of derivatives as potential therapeutic agents for Alzheimer's disease, with enzyme inhibition activity suggesting a promising avenue for treatment research Hussain et al., 2016.
Antimicrobial Activity
The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. Hussain et al. (2018) reported on the synthesis of derivatives with promising antibacterial activity, highlighting the potential application of this compound in addressing bacterial infections Hussain et al., 2018.
Analytical and Spectral Study
Patel (2020) conducted an analytical and spectral study on furan ring-containing organic ligands, including ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, providing insights into the synthesis, characterization, and chelating properties of such compounds, which could be useful in the development of new materials or pharmaceuticals Patel, 2020.
Drug Design and Insecticides
This compound is also a precursor in the design of novel insecticides, as explored by Cai et al. (2010), who developed derivatives based on the serotonergic ligand PAPP, indicating the compound's relevance in agricultural sciences Cai et al., 2010.
Properties
IUPAC Name |
ethyl 4-(5-bromofuran-2-carbonyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-2-18-12(17)15-7-5-14(6-8-15)11(16)9-3-4-10(13)19-9/h3-4H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKOAJIGCMFVRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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